

# Application Notes and Protocols for Frakefamide (ART26.12) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Frakefamide |           |  |  |  |
| Cat. No.:            | B1674048    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Frakefamide**, also known as ART26.12, is a novel, orally bioavailable, selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5).[1][2][3] It represents a promising non-opioid, non-steroidal therapeutic agent for the management of chronic neuropathic pain.[3][4] Preclinical studies have demonstrated its efficacy in a variety of animal models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN), diabetic neuropathy, and cancer-induced bone pain. The analgesic effect of **Frakefamide** is primarily mediated through the modulation of the endocannabinoid system.

### **Mechanism of Action**

Fatty Acid-Binding Protein 5 (FABP5) is an intracellular lipid chaperone protein that binds to and facilitates the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (AEA). FABP5 delivers AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation.

By selectively inhibiting FABP5, **Frakefamide** prevents the intracellular transport and subsequent breakdown of AEA. This leads to an accumulation of AEA in the brain and peripheral tissues. Elevated levels of AEA enhance the activation of cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα), both of which are implicated in pain modulation and anti-inflammatory pathways. The analgesic effects of



**Frakefamide** in neuropathic pain models have been shown to be dependent on the CB1 receptor.



Click to download full resolution via product page

Figure 1: Signaling pathway of Frakefamide (ART26.12) in pain modulation.

### **Preclinical Efficacy in Neuropathic Pain Models**

**Frakefamide** (ART26.12) has demonstrated significant analgesic effects in several well-established rodent models of neuropathic pain. The data from these studies are summarized below.

# Table 1: Efficacy of Frakefamide (ART26.12) in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models



| Model                | Species                | Chemother<br>apeutic<br>Agent | Dosing<br>Regimen                               | Key<br>Findings                                                                                                         | Reference |
|----------------------|------------------------|-------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| OIPN<br>(Treatment)  | Rat                    | Oxaliplatin                   | 25-100<br>mg/kg, single<br>oral dose            | Dose- dependent reversal of mechanical allodynia lasting up to 8 hours.                                                 |           |
| OIPN<br>(Treatment)  | Rat                    | Oxaliplatin                   | 25 mg/kg<br>BID, oral, for<br>7 days            | Sustained anti-allodynic effects without tolerance development.                                                         |           |
| OIPN<br>(Prevention) | Rat                    | Oxaliplatin                   | 10 and 25<br>mg/kg BID,<br>oral, for 15<br>days | Prevented thermal hyperalgesia, mitigated mechanical allodynia, and attenuated weight loss.                             |           |
| PIPN<br>(Prevention) | Rat (Male &<br>Female) | Paclitaxel                    | 25 and 50<br>mg/kg BID,<br>oral, for 22<br>days | Prevented mechanical allodynia. The 50 mg/kg dose showed greater efficacy in females and protected against weight loss. |           |



OIPN: Oxaliplatin-Induced Peripheral Neuropathy; PIPN: Paclitaxel-Induced Peripheral Neuropathy; BID: Twice daily.

Table 2: Efficacy of Frakefamide (ART26.12) in Other

**Neuropathic Pain Models** 

| Model                                          | Species      | Dosing<br>Regimen                            | Key Findings                                                                                                                  | Reference |
|------------------------------------------------|--------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Diabetic<br>Neuropathy<br>(STZ-induced)        | Rat (Male)   | 25 and 100<br>mg/kg BID, oral,<br>for 7 days | Significantly reversed established mechanical allodynia. The 100 mg/kg dose was effective after the first dose.               |           |
| Cancer-Induced<br>Bone Pain<br>(Breast Cancer) | Rat (Female) | 25 and 100<br>mg/kg BID, oral                | The 100 mg/kg dose reversed mechanical allodynia within 1 hour. The 25 mg/kg dose reversed allodynia from day 4 of treatment. |           |

STZ: Streptozotocin; BID: Twice daily.

### **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy of **Frakefamide** (ART26.12) in rodent models of neuropathic pain.



# Protocol 1: Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Rats

Objective: To assess the prophylactic efficacy of **Frakefamide** in a rat model of paclitaxel-induced neuropathic pain.

#### Materials:

- Male and female Sprague Dawley rats
- Paclitaxel
- Frakefamide (ART26.12)
- Vehicle (e.g., 5% DMSO and 20% vitamin E d-α-tocopherol polyethylene glycol 1000 succinate in deionized water)
- Von Frey monofilaments
- · Cold plate apparatus

Workflow:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ART26.12, a novel fatty acid-binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Evaluation of a Novel Inhibitor of FABP5, ART26.12, Effective in Oxaliplatin-Induced Peripheral Neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artelo Biosciences Announces Successful Completion of First Cohort in a Phase 1 Study of ART26.12 BioSpace [biospace.com]
- 4. Artelo Biosciences Presents Important New Data on ART26.12 at the 57th Annual Scientific Meeting of the British Pain Society :: Artelo Biosciences, Inc. (ARTL) [ir.artelobio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Frakefamide (ART26.12) in Neuropathic Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674048#frakefamide-application-in-neuropathic-pain-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com